molecular formula C17H19BrN4O B2603478 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2310155-29-2

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No.: B2603478
CAS No.: 2310155-29-2
M. Wt: 375.27
InChI Key: OOAIGBZVJCOJHJ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one is a complex organic compound that features a triazole ring, a bromophenyl group, and a bicyclic octane structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the bromophenyl group, and the construction of the bicyclic octane structure. Typical synthetic routes might involve:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Construction of the bicyclic octane structure: This could involve a series of cyclization and functional group transformation reactions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: The bromophenyl group could participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) might be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols could be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, compounds with triazole rings and bicyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound might be studied for its interactions with specific biological targets.

Medicine

In medicine, such compounds are of interest for their potential therapeutic properties. They might be explored as candidates for drug development, particularly in areas like oncology, neurology, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure might impart desirable properties to these products.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic structure might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenyl)ethan-1-one: Similar structure but with a fluorophenyl group.

Uniqueness

The presence of the bromophenyl group might impart unique electronic and steric properties to the compound, potentially affecting its reactivity and biological activity. Comparatively, the bromine atom is larger and more electronegative than chlorine or fluorine, which could influence the compound’s interactions with biological targets.

Biological Activity

The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a bicyclic azabicyclo[3.2.1]octane core linked to a triazole ring and a 4-bromophenyl group. Its molecular formula is C17H22N4BrOC_{17}H_{22}N_4BrO, with a molecular weight of approximately 366.29 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₂N₄BrO
Molecular Weight366.29 g/mol
CAS Number2309536-97-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The triazole moiety is known for its role in enzyme inhibition, particularly in the context of inflammation and pain management. Specifically, compounds with similar structures have been shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of endocannabinoids like palmitoylethanolamide (PEA) .

Inhibition Studies

Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against NAAA with low nanomolar IC50 values. For instance, similar compounds have demonstrated IC50 values around 0.042μM0.042\mu M, suggesting that modifications to the bicyclic structure can enhance potency and selectivity .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound through its mechanism of NAAA inhibition, which leads to increased levels of PEA at inflamed sites. This results in enhanced analgesic effects and reduced inflammatory responses .

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

  • In Vivo Models : In animal models of inflammation, compounds structurally related to this compound showed significant reduction in pain responses compared to control groups.
  • Cell Culture Studies : In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine release from macrophages stimulated with lipopolysaccharide (LPS), further supporting their role in modulating inflammatory pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other azabicyclic compounds.

CompoundNAAA IC50 (μM)Selectivity for FAAH (%)Remarks
1-(Triazole derivative A)0.04225High potency and selectivity
1-(Triazole derivative B)0.06534Moderate potency
Current Compound 0.050 30 Promising anti-inflammatory agent

Properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c18-13-3-1-12(2-4-13)7-17(23)22-14-5-6-15(22)9-16(8-14)21-11-19-10-20-21/h1-4,10-11,14-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAIGBZVJCOJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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